molecular formula C9H10ClNOS B5841374 2-[(2-chlorobenzyl)thio]acetamide

2-[(2-chlorobenzyl)thio]acetamide

Cat. No.: B5841374
M. Wt: 215.70 g/mol
InChI Key: KHZMVMFMTCPNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chlorobenzyl)thio]acetamide is a sulfur-containing acetamide derivative characterized by a thioether linkage connecting the 2-chlorobenzyl group to the acetamide backbone. Its molecular formula is C₉H₉ClN₂OS, with a molecular weight of 228.70 g/mol.

The 2-chlorobenzyl moiety is notable for its electron-withdrawing properties, which can influence electronic interactions in biological targets. This structural motif is shared with several bioactive compounds, including antitumor and antimicrobial agents .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZMVMFMTCPNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Variations in Acetamide Derivatives

Compound Name Key Substituent(s) Purity/Yield Biological Activity (if reported) Source
2-[(2-Chlorobenzyl)thio]acetamide 2-Chlorobenzyl thioether - Under investigation
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-quinazolinon-2-yl)thio]acetamide 4-Chlorophenyl, trimethoxybenzyl-quinazolinone 95% GI₅₀ = 17.90 µM (antitumor)
2-{[4-(Naphthalen-1-yl)-6-phenylpyrimidin-2-yl]thio}-N-(m-tolyl)acetamide Naphthyl, phenylpyrimidine 20% yield Anti-inflammatory (preliminary)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-oxadiazole, 3-chlorophenyl - Antimicrobial (potent)
N-(4-Bromophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide 4-Bromophenyl, triazinoindole 95% -

Key Observations :

  • Heterocyclic Extensions: Compounds with fused heterocycles (e.g., quinazolinone in , triazinoindole in ) exhibit higher antitumor activity compared to simpler acetamides, likely due to increased planar surface area for intercalation or protein interaction.
  • Thioether vs. Oxadiazole Linkages : The benzofuran-oxadiazole derivative in shows superior antimicrobial activity, suggesting that replacing the thioether with a rigid heterocyclic spacer may optimize target engagement.

Antitumor Activity Comparison

Table 2: Antitumor Activity of Selected Acetamide Derivatives

Compound GI₅₀ (µM) MGI% (Growth Inhibition) Reference Compound (GI₅₀) Source
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-quinazolinon-2-yl)thio]acetamide 17.90 47% 5-FU (18.60 µM)
N-(3,4,5-Trimethoxybenzyl)-propanamide analogue 6.33 - Erlotinib (7.29 µM)
2-[(2-Chlorobenzyl)thio]acetamide - - - -

Findings :

  • Chain Length Impact : Propanamide derivatives (e.g., compound 19 in ) exhibit lower GI₅₀ values than acetamides, indicating that elongation of the amide chain improves antitumor potency, possibly due to enhanced hydrophobic interactions.
  • Substituent Positioning : The 4-chlorophenyl group in compound 7 contributes to a 47% growth inhibition (MGI%), outperforming the 4-fluorophenyl analogue (7% MGI%) , highlighting the importance of halogen electronegativity and placement.

Insights :

  • Low Yields in Complex Derivatives : Pyrimidine-linked acetamides (e.g., compound 2f in ) show yields as low as 20%, likely due to steric hindrance during coupling reactions.
  • High Purity in Triazinoindole Derivatives: Despite structural complexity, triazinoindole acetamides achieve 95% purity via optimized recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.